Hepta-4,6-dien-2-yl prop-2-enoate
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Overview
Description
Hepta-4,6-dien-2-yl prop-2-enoate is a chemical compound with the molecular formula C10H12O2 It is characterized by the presence of a hepta-4,6-dien-2-yl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hepta-4,6-dien-2-yl prop-2-enoate typically involves the reaction of hepta-4,6-dien-2-ol with prop-2-enoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Hepta-4,6-dien-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Hepta-4,6-dien-2-yl prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hepta-4,6-dien-2-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
Hepta-4,6-dien-2-yl prop-2-enoate can be compared with other similar compounds, such as:
Hepta-4,6-dien-2-yl acetate: Similar structure but with an acetate group instead of a prop-2-enoate group.
Hepta-4,6-dien-2-yl butyrate: Contains a butyrate group, leading to different chemical and physical properties.
Hepta-4,6-dien-2-yl benzoate: Features a benzoate group, which may impart unique biological activities.
Properties
CAS No. |
491847-08-6 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
hepta-4,6-dien-2-yl prop-2-enoate |
InChI |
InChI=1S/C10H14O2/c1-4-6-7-8-9(3)12-10(11)5-2/h4-7,9H,1-2,8H2,3H3 |
InChI Key |
ODWUDVQXQOKFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC=C)OC(=O)C=C |
Origin of Product |
United States |
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